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molecular formula C7H6N2O3 B1655648 5-(Furan-2-yl)imidazolidine-2,4-dione CAS No. 4006-39-7

5-(Furan-2-yl)imidazolidine-2,4-dione

Cat. No. B1655648
M. Wt: 166.13 g/mol
InChI Key: FRUPUSOXGOBUQA-UHFFFAOYSA-N
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Patent
US04692512

Procedure details

A mixture of powdered potassium cyanide (32.6 g, 0.5 mol), ammonium carbonate (96.0 g, 1 mol) and 2-furaldehyde (24.0 g, 0.25 mol) in 50% aqueous ethanol (650 ml) was heated at 55° C. for 6 hrs. after which the solution was concentrated to two-thirds of its initial volume. The solution was cooled in an ice-bath, acidified with concentrated HCl and left at 0° C. until the product crystallized out. Obtained were 22.7 g (0.137 mol, 55% yield) of 5-(2-furyl)-hydantoin as a tan product: mp 145°-146° C.
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C-]#N.[K+].[C:4](=[O:7])([O-])[O-].[NH4+:8].[NH4+:9].[O:10]1[CH:14]=[CH:13][CH:12]=[C:11]1[CH:15]=O.[CH2:17]([OH:19])C>>[O:10]1[CH:14]=[CH:13][CH:12]=[C:11]1[CH:15]1[NH:9][C:17](=[O:19])[NH:8][C:4]1=[O:7] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
32.6 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
96 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
24 g
Type
reactant
Smiles
O1C(=CC=C1)C=O
Name
Quantity
650 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
after which the solution was concentrated to two-thirds of its initial volume
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice-bath
WAIT
Type
WAIT
Details
left at 0° C. until the product
CUSTOM
Type
CUSTOM
Details
crystallized out
CUSTOM
Type
CUSTOM
Details
Obtained

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C1C(NC(N1)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.137 mol
AMOUNT: MASS 22.7 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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